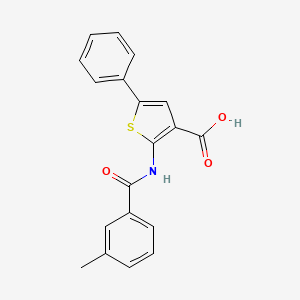

2-(3-Methylbenzamido)-5-phenylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-[(3-methylbenzoyl)amino]-5-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-12-6-5-9-14(10-12)17(21)20-18-15(19(22)23)11-16(24-18)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNULBYLXFMRWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzamido)-5-phenylthiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzamido)-5-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2, Cl2), nitro compounds (e.g., HNO3)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Halogenated or nitro-substituted thiophene derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring with a carboxylic acid group at the 3-position, a phenyl group, and an amide functionality. This unique structure allows for potential interactions with biological targets through hydrogen bonding and π-stacking interactions.

Antiviral Activity

Research has indicated that compounds similar to 2-(3-Methylbenzamido)-5-phenylthiophene-3-carboxylic acid exhibit antiviral properties, particularly against viruses like Ebola and Marburg. For example, structural modifications in related compounds have shown enhanced potency against these viruses in pseudovirus assays .

| Compound | EC50 (μM) | Virus Type |

|---|---|---|

| Compound A | 0.11 | Ebola |

| Compound B | 0.31 | Marburg |

Antitumor Activity

The compound's potential as an antitumor agent has been explored due to its ability to inhibit microtubule polymerization. Similar thiophene derivatives have demonstrated substantial antiproliferative activity across various cancer cell lines, with IC50 values ranging from 2.6 to 18 nM .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound C | 5 | Osteosarcoma |

| Compound D | 10 | Breast Cancer |

Material Science Applications

In addition to its biological applications, this compound is being investigated for its utility in organic electronics due to its electronic properties derived from the thiophene core. Its ability to form stable thin films makes it a candidate for use in organic photovoltaic devices.

Case Studies

- Ebola Virus Inhibition : A study involving the compound's analogs showed promising results in inhibiting Ebola virus entry into cells, highlighting its potential as a therapeutic agent in viral infections .

- Antitumor Efficacy : Research on related thiophene derivatives demonstrated their ability to significantly inhibit tumor growth in xenograft models, suggesting that structural modifications can enhance their anticancer properties .

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzamido)-5-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Positional Isomerism

- 2-(2-Methylbenzamido)-5-phenylthiophene-3-carboxylic acid: A positional isomer with the methyl group on the benzamido ring at the 2-position instead of 3.

- 5-Phenylthiophene-2-carboxylic acid (CAS 19163-24-7) : A simpler analog lacking the 3-methylbenzamido group. Its melting point (188–192°C) and solubility data (unreported) may differ significantly due to reduced steric hindrance and polarity .

Heterocyclic Modifications

- 3-(3-Methyl-1-benzofuran-2-amido)-5-phenylthiophene-2-carboxylic acid (CAS 920849-78-1): Replaces the benzamido group with a benzofuran-amido moiety.

- Methyl 2-(2,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate (CAS 505095-81-8) : Features dichlorobenzamido and methyl ester groups. The electron-withdrawing Cl atoms may enhance electrophilic reactivity compared to the methyl-substituted parent compound .

Biological Activity

2-(3-Methylbenzamido)-5-phenylthiophene-3-carboxylic acid (commonly referred to as MBTCA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of MBTCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H15NO3S

- Molecular Weight : 341.39 g/mol

- IUPAC Name : this compound

The compound features a thiophene ring substituted with a carboxylic acid and an amide group, which are critical for its biological activity.

Mechanisms of Biological Activity

MBTCA exhibits various biological activities that can be attributed to its structural components:

- Anticancer Activity : Preliminary studies suggest that MBTCA may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound has shown promise in targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : The presence of the thiophene moiety is known to enhance antimicrobial activity. MBTCA has been evaluated against several bacterial strains, demonstrating significant inhibitory effects.

- Anti-inflammatory Effects : MBTCA may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings and Case Studies

Several studies have explored the biological activities of MBTCA, revealing insights into its efficacy and safety profiles.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that MBTCA significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The compound's selectivity for cancer cells over normal cells was highlighted, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli indicated that MBTCA exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These findings support its potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2-(3-Methylbenzamido)-5-phenylthiophene-3-carboxylic acid?

A common approach involves condensation reactions between thiophene-carboxylic acid derivatives and substituted benzamides. For example, analogous syntheses (e.g., in ) use pyridine as a catalyst to promote amide bond formation between m-toluic acid derivatives and aromatic amines. Post-synthesis characterization should include:

- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.

- NMR (¹H/¹³C) to verify regiochemistry and substituent positions (e.g., distinguishing between thiophene C3 vs. C5 substitution) .

- GC-MS to assess purity and molecular ion peaks .

- Microanalysis (C, H, N, S) for empirical formula validation .

Q. How can solubility and purification challenges be addressed for this compound?

The compound’s poor solubility in polar solvents (due to aromatic stacking and hydrophobic substituents) may require:

- Gradient recrystallization using mixed solvents (e.g., DMSO/water or THF/hexane).

- Column chromatography with silica gel and non-polar eluents (e.g., ethyl acetate/hexane mixtures) to separate by polarity .

- pH-dependent solubility : The carboxylic acid group allows solubility in basic aqueous solutions (e.g., NaHCO₃), enabling acid-base extraction .

Q. What analytical techniques are critical for distinguishing structural isomers of thiophene-carboxylic acid derivatives?

- X-ray crystallography resolves crystal packing and confirms absolute configuration (e.g., used this to validate amide vs. benzimidazole products) .

- 2D NMR (COSY, HSQC) identifies coupling between thiophene protons and adjacent substituents .

- HPLC with chiral columns separates enantiomers if asymmetric centers are present .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic optimization?

Density Functional Theory (DFT) calculations, as demonstrated in , can:

- Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, electron-rich thiophene rings may preferentially react at C3 vs. C5 positions.

- Simulate reaction pathways (e.g., amidation vs. cyclization) by comparing activation energies under varying conditions (temperature, catalysts) .

- Predict spectroscopic signatures (e.g., NMR chemical shifts) to cross-validate experimental data .

Q. How do structural modifications (e.g., substituent variations) influence biological or physicochemical properties?

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzamide ring can enhance metabolic stability but reduce solubility.

- Thiophene ring substitutions (e.g., methyl at C5 vs. phenyl) alter π-stacking interactions, impacting crystallinity and melting points (e.g., mp 188–192°C for 5-phenylthiophene-2-carboxylic acid in ) .

- SAR studies require systematic synthesis of analogs (e.g., replacing 3-methylbenzamido with 3,4-dimethylbenzamido, as in ) followed by bioactivity screening .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

- Cross-validation : Combine multiple techniques (e.g., IR for functional groups, NMR for connectivity, MS for molecular weight). For instance, used GC-MS to confirm molecular ions and NMR to assign regiochemistry .

- Isotopic labeling (e.g., ¹⁵N or ¹³C) can clarify ambiguous peaks in crowded NMR spectra.

- Crystallographic data (if available) provide definitive structural evidence to resolve discrepancies .

Q. What strategies optimize reaction conditions to favor amide formation over cyclization byproducts?

- Leaving group manipulation : Use activated carbonyls (e.g., acyl chlorides) instead of carboxylic acids to promote amidation ( observed this with pyridine as a catalyst) .

- Temperature control : Lower temperatures (0–25°C) disfavor cyclization (e.g., benzimidazole formation), while higher temperatures (>80°C) may drive it .

- Protonation agents : Excess acid (e.g., HCl) can protonate amines, reducing nucleophilicity and preventing intramolecular cyclization .

Q. What degradation pathways are observed under varying storage or experimental conditions?

- Hydrolysis : The amide bond may hydrolyze under acidic/basic conditions, yielding 3-methylbenzoic acid and thiophene-carboxylic acid fragments. Monitor via HPLC .

- Oxidation : Thiophene rings are susceptible to oxidation (e.g., by air or light), forming sulfoxides or sulfones. Store under inert atmosphere (N₂/Ar) and protect from light .

- Thermal decomposition : TGA/DSC analysis can identify decomposition temperatures and pathways (e.g., decarboxylation above 200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.